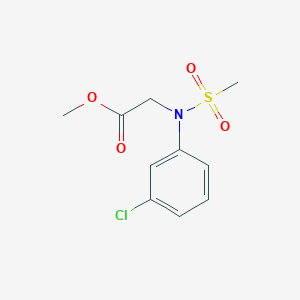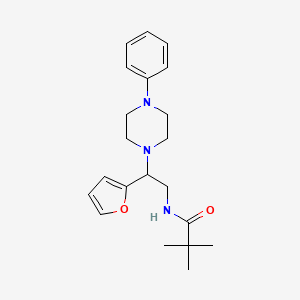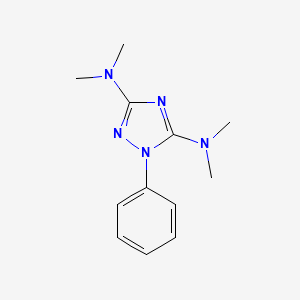
N~3~,N~3~,N~5~,N~5~-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually involves providing the IUPAC name, common names, and structural formula of the compound. The compound’s class or family, as well as its role or uses, are also described.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis process.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves reporting properties such as melting point, boiling point, solubility, density, refractive index, and spectral data. The compound’s chemical stability and reactivity would also be discussed.Scientific Research Applications
Energetic Materials and Propellants
One application involves nitrogen-rich "green" Energetic Materials (EMs) synthesized from 3,5-diamino-1,2,4-triazole (DAT) and 1,2,4,5-tetrazine, which exhibit improved sensitivity, thermostability, and very low toxicity. These materials are potential components in solid propellants and solid-state gas generators for clean fire-extinguishing systems and other civil and defense applications requiring "green" and insensitive EMs (Shlomovich et al., 2017).
Phosphorescent Sensors
Rhenium(I) polypyridine complexes functionalized with a diaminoaromatic moiety have been developed as phosphorescent sensors for nitric oxide (NO), showing potential for intracellular NO sensors (Choi et al., 2013).
Catalysis
Half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands have shown promise in catalytic oxidation of alcohols and transfer hydrogenation of ketones, highlighting the versatile functional utility of triazole derivatives in catalysis (Saleem et al., 2013).
Supramolecular and Coordination Chemistry
Research has explored the supramolecular interactions of 1,2,3-triazoles, leveraging their unique combination of facile accessibility and diverse supramolecular interactions for applications in coordination chemistry and as functional units in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Luminescent Materials
Tetranuclear copper(I) iodide complexes with chelating bis(1-benzyl-1H-1,2,3-triazole) ligands have been studied for their structural characterization and solid-state photoluminescence, offering insights into the development of new luminescent materials (Manbeck et al., 2010).
Safety And Hazards
This involves discussing the compound’s toxicity, environmental impact, and precautions for handling and storage. Material safety data sheets (MSDS) are often referenced for this information.
Future Directions
This involves discussing potential future research directions. This could include potential applications, modifications, or investigations into the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the primary literature and databases of chemical information.
properties
IUPAC Name |
3-N,3-N,5-N,5-N-tetramethyl-1-phenyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-15(2)11-13-12(16(3)4)17(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZFJWIQTVSQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~,N~3~,N~5~,N~5~-tetramethyl-1-phenyl-1H-1,2,4-triazole-3,5-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2853588.png)
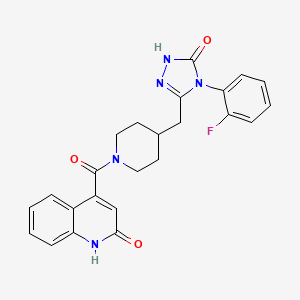

![(3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2853593.png)
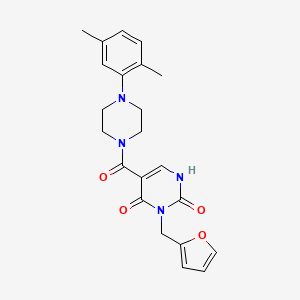
![2-(3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2853596.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2853601.png)
![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2853602.png)
![[(E)-[amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3-bromobenzoate](/img/structure/B2853603.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2853604.png)
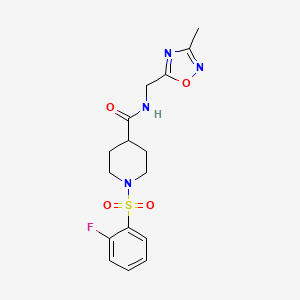
![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2853608.png)
